molecular formula C10H15NO2 B14860462 (1R,3S)-3-Amino-1-phenyl-1,4-butanediol

(1R,3S)-3-Amino-1-phenyl-1,4-butanediol

Cat. No.: B14860462
M. Wt: 181.23 g/mol
InChI Key: ACQOCBCVBZQPAR-VHSXEESVSA-N
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Description

(1R,3S)-3-amino-1-phenylbutane-1,4-diol is a chiral compound with significant importance in organic chemistry. It is characterized by its unique stereochemistry, which is denoted by the (1R,3S) configuration. This compound features an amino group, a phenyl group, and two hydroxyl groups attached to a butane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-3-amino-1-phenylbutane-1,4-diol can be achieved through several methods. One common approach involves the reduction of a precursor compound, such as a ketone or an aldehyde, followed by the introduction of the amino group. For instance, the reduction of a phenyl-substituted ketone using a reducing agent like sodium borohydride (NaBH4) can yield the desired diol. The amino group can then be introduced through a nucleophilic substitution reaction using an appropriate amine source .

Industrial Production Methods

In industrial settings, the production of (1R,3S)-3-amino-1-phenylbutane-1,4-diol often involves the use of catalytic hydrogenation processes. These processes utilize metal catalysts, such as palladium or platinum, to facilitate the reduction of precursor compounds under controlled conditions. The choice of catalyst and reaction conditions can significantly influence the yield and stereoselectivity of the final product .

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-3-amino-1-phenylbutane-1,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can produce a variety of amine derivatives .

Scientific Research Applications

(1R,3S)-3-amino-1-phenylbutane-1,4-diol has numerous applications in scientific research:

Mechanism of Action

The mechanism by which (1R,3S)-3-amino-1-phenylbutane-1,4-diol exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The phenyl group can participate in π-π interactions, further modulating the compound’s biological effects. These interactions can affect various biochemical pathways, leading to the observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1R,3S)-3-amino-1-phenylbutane-1,4-diol lies in its specific stereochemistry, which imparts unique biological and chemical properties. Its ability to form specific interactions with molecular targets makes it valuable in various applications, particularly in the development of chiral drugs and as a research tool in studying enzyme mechanisms .

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

(1R,3S)-3-amino-1-phenylbutane-1,4-diol

InChI

InChI=1S/C10H15NO2/c11-9(7-12)6-10(13)8-4-2-1-3-5-8/h1-5,9-10,12-13H,6-7,11H2/t9-,10+/m0/s1

InChI Key

ACQOCBCVBZQPAR-VHSXEESVSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C[C@@H](CO)N)O

Canonical SMILES

C1=CC=C(C=C1)C(CC(CO)N)O

Origin of Product

United States

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